![molecular formula C22H20N4O2 B2837025 N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-67-3](/img/structure/B2837025.png)
N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide” is a chemical compound with potential applications in scientific research1. It’s offered by several suppliers for research purposes21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information about the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
Specific information about the chemical reactions involving this compound is not available.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not provided in the available sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Sebhaoui et al. (2020) described the synthesis of novel compounds including derivatives of the target molecule. These compounds were characterized using X-ray diffraction and theoretical parameters calculated through density functional theory (DFT). Hirshfeld surface analysis method was used to understand significant intermolecular interactions in crystal packing.
Coordination Chemistry and Antioxidant Activity
- In the research by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives were synthesized. These complexes demonstrated significant antioxidant activity, as assessed by various in vitro methods.
Anti-Inflammatory Activity
- A study conducted by Sunder and Maleraju (2013) synthesized derivatives of the target compound and evaluated them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects.
Potential Antipsychotic Applications
- Research by Wise et al. (1987) explored a series of compounds related to the target molecule for their potential as antipsychotic agents. These compounds showed promising results in behavioral animal tests and were noted for not interacting with dopamine receptors.
Anti-Inflammatory, Analgesic, and Anticancer Properties
- Küçükgüzel et al. (2013) investigated novel derivatives for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, showed promising results without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Antimicrobial and Anti-Inflammatory Agents
- The synthesis of novel derivatives and their evaluation as antimicrobial and anti-inflammatory agents were the focus of a study by Kendre et al. (2015). They reported the preparation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives.
Anticonvulsant Activity
- A group of derivatives was synthesized and evaluated for anticonvulsant activity in a study by Tarikogullari et al. (2010). The 1, 2, 4-triazole ring derivatives exhibited superior activity compared to pyrazole ring derivatives.
Safety And Hazards
There’s no specific safety and hazard information available for this compound.
Orientations Futures
The future directions of research involving this compound are not specified in the available sources.
Please note that this is a very specific and possibly rare compound, and detailed information might not be readily available or it might be under proprietary control. For more detailed information, you might need to refer to scientific literature or contact suppliers or researchers directly.
Propriétés
IUPAC Name |
N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-7-9-18(10-8-16)19-13-20-22(28)25(11-12-26(20)24-19)15-21(27)23-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKJPOEZKPTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
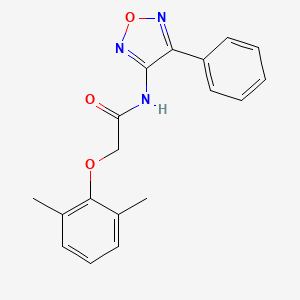
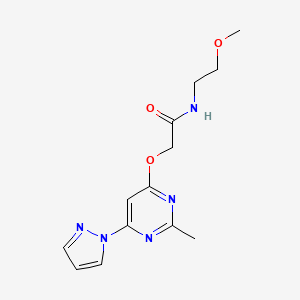
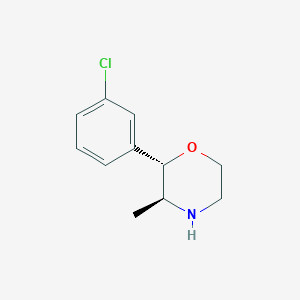
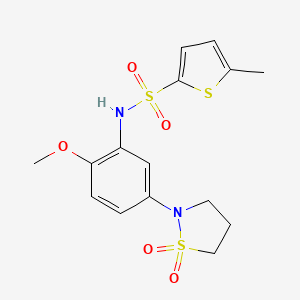
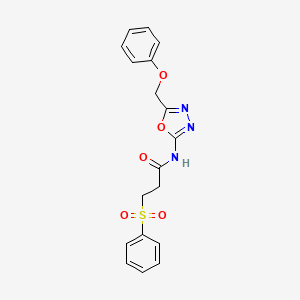
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
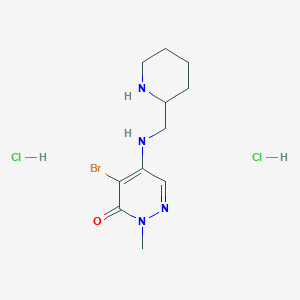
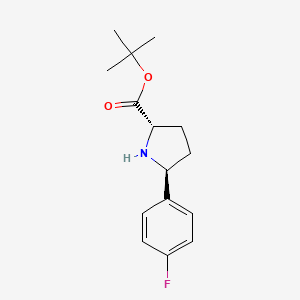
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)
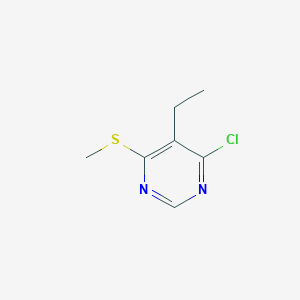
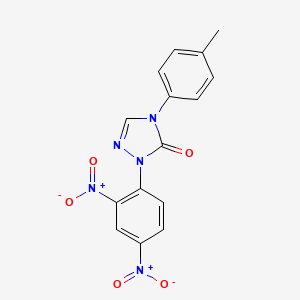
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)